molecular formula C16H16BrN5 B11783305 6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11783305
M. Wt: 358.24 g/mol
InChI Key: ZQLOYCHDLQOXHU-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at the 3-position with a piperidinyl group and at the 6-position with a 3-bromophenyl moiety. This scaffold is recognized for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors such as phosphodiesterases (PDEs), bromodomains, and GABAA receptors. The bromophenyl group enhances lipophilicity and may influence binding affinity, while the piperidinyl substituent contributes to conformational flexibility and hydrogen-bonding interactions .

Properties

Molecular Formula

C16H16BrN5

Molecular Weight

358.24 g/mol

IUPAC Name

6-(3-bromophenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H16BrN5/c17-12-5-3-4-11(10-12)13-7-8-15-19-20-16(22(15)21-13)14-6-1-2-9-18-14/h3-5,7-8,10,14,18H,1-2,6,9H2

InChI Key

ZQLOYCHDLQOXHU-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenylboronic acid and a suitable palladium catalyst.

    Attachment of the Piperidinyl Moiety: The piperidinyl group can be attached through nucleophilic substitution reactions using piperidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions may target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions due to its triazolopyridazine core.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development.

    Receptor Binding: Potential use in studying receptor-ligand interactions in biological systems.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound for developing new pharmaceuticals targeting various diseases.

    Therapeutic Agents: Possible applications as therapeutic agents for conditions such as cancer, inflammation, and neurological disorders.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

PDE4 Inhibitors

Key Compounds :

  • (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18)
  • (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (10)
Property Compound 18 Compound 10 Target Compound (6-(3-Bromophenyl)-3-piperidinyl)
Core Structure Triazolo[4,3-b]pyridazine Triazolo[3,4-b][1,3,4]thiadiazine Triazolo[4,3-b]pyridazine
3-Position Substituent 2,5-Dimethoxyphenyl 2,5-Dimethoxyphenyl Piperidin-2-yl
6-Position Substituent 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl 3-Bromophenyl
PDE4A IC₅₀ 0.6 nM 0.8 nM Not reported
Selectivity >100-fold over other PDE isoforms >100-fold over other PDE isoforms Unknown

Key Findings :

  • Compound 18 exhibits high potency (IC₅₀ = 0.6 nM) and selectivity for PDE4 isoforms, attributed to its catechol diether moiety .

BRD4 Bromodomain Inhibitors

Key Compounds :

  • Compound 5 (Core scaffold: Triazolo[4,3-b]pyridazine with indole substituents)
  • Compound 6 (N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-amine)
Property Compound 5 Compound 6 Target Compound
3-Position Substituent Not specified Trifluoromethyl Piperidin-2-yl
6-Position Substituent Indole derivatives Indole-ethylamine 3-Bromophenyl
BRD4 BD1 IC₅₀ 1.2 µM 0.9 µM Not tested
Structural Insight Binds via conserved water-mediated H-bonds Enhanced affinity with trifluoromethyl Bromophenyl may sterically hinder binding

Key Findings :

  • Substitution at the 6-position with indole or aromatic groups (e.g., benzyl) improves BRD4 inhibition .
  • The target compound’s bulky 3-bromophenyl group could reduce binding efficiency compared to smaller substituents like trifluoromethyl .

GABAA Receptor Agonists

Key Compounds :

  • TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine)
  • L-838,417 (7-tert-Butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine)
Property TPA023 L-838,417 Target Compound
3-Position Substituent 2-Fluorophenyl 2,5-Difluorophenyl Piperidin-2-yl
6-Position Substituent Triazolylmethoxy Triazolylmethoxy 3-Bromophenyl
Subtype Selectivity α2/α3-selective α2/α3/α5-partial agonist Unknown
Anxiolytic Activity Non-sedating Non-sedating Not reported

Key Findings :

  • Fluorophenyl groups at the 3-position enhance α2/α3 selectivity .
  • The target compound’s piperidinyl group may introduce steric effects that reduce receptor subtype specificity.

Anticancer and Antimicrobial Derivatives

Key Compounds :

  • 4a–f (6-Aryl-3-(3,5-dimethylpyrazol-1-yl)-triazolo[4,3-b]pyridazines)
  • AZD3514 (6-(4-(4-(2-(4-Acetylpiperazin-1-yl)ethoxy)phenyl)piperidin-1-yl)-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine)
Property 4a–f (Anticancer) AZD3514 (Androgen Receptor Antagonist) Target Compound
3-Position Substituent 3,5-Dimethylpyrazole Trifluoromethyl Piperidin-2-yl
6-Position Substituent Varied aryl groups Piperidine-acetylpiperazine 3-Bromophenyl
Activity IC₅₀ = 2–10 µM (vs. leukemia, breast cancer) Inhibits AR nuclear translocation Unknown

Key Findings :

  • Pyrazole and trifluoromethyl groups improve cytotoxicity .
  • The bromophenyl group in the target compound may confer distinct pharmacokinetic properties compared to AZD3514’s polar piperazine chain .

Data Tables

Table 2: Substituent Impact on Activity

Substituent Position Functional Group Observed Effect Example Compound
3-Position Piperidinyl Conformational flexibility Target Compound
3-Position Fluorophenyl Enhanced receptor selectivity TPA023
6-Position Bromophenyl Increased lipophilicity Target Compound
6-Position Methoxy-tetrahydrofuran Improved PDE4 binding Compound 18

Biological Activity

6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The compound's unique structural features, including a bromophenyl group and a piperidinyl substituent, enhance its lipophilicity and influence its interaction with biological targets.

  • Molecular Formula : C16H16BrN5
  • Molecular Weight : 358.24 g/mol
  • Structural Features : The compound integrates a triazolo-pyridazine core with a bromophenyl group and a piperidinyl substituent, which are critical for its biological activity.

Biological Activities

Research has indicated that 6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits various biological activities, including:

  • Anticancer Activity :
    • The compound has been evaluated for its cytotoxic effects against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In vitro studies have shown moderate cytotoxicity with IC50 values indicating significant inhibitory effects on cell proliferation.
    • For instance, related compounds have demonstrated IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells, suggesting that modifications to the triazolo-pyridazine structure can enhance anticancer properties .
  • Kinase Inhibition :
    • The compound's ability to inhibit c-Met kinase has been a focal point of research. Inhibitory activity against c-Met was observed with IC50 values comparable to established inhibitors like Foretinib . This suggests potential use in targeting cancer pathways associated with c-Met overexpression.
  • Antibacterial Activity :
    • Preliminary studies indicate that derivatives of triazolo-pyridazine compounds possess antibacterial properties. The presence of electron-donating groups in the structure may enhance these effects .

Structure-Activity Relationship (SAR)

The biological activity of 6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is influenced by various structural modifications. A comparative analysis with similar compounds reveals insights into SAR:

Compound NameStructural FeaturesUnique Properties
6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazinePhenyl group instead of bromophenylExplored for similar biological activities
6-(4-Chlorophenyl)-3-(morpholin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazineChlorophenyl groupPotentially different pharmacological profiles
6-(2-Methylphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazineMethylphenyl groupVariations in lipophilicity and biological activity

Case Studies

Several studies have focused on the synthesis and evaluation of triazolo-pyridazine derivatives:

  • Cytotoxicity Evaluation : A study synthesized a series of derivatives and evaluated their cytotoxicity using the MTT assay. The most promising compounds exhibited significant cytotoxicity across multiple cancer cell lines .
  • Apoptosis Induction : Research demonstrated that certain derivatives could induce apoptosis in cancer cell lines. For example, late apoptosis was observed in A549 cells treated with specific triazolo derivatives .

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